molecular formula C10H23O4P B143752 Diethyl hexyl phosphate CAS No. 7110-49-8

Diethyl hexyl phosphate

Cat. No.: B143752
CAS No.: 7110-49-8
M. Wt: 238.26 g/mol
InChI Key: HLQQMPGKASWZPH-UHFFFAOYSA-N
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Description

Diethyl hexyl phosphate is an organophosphorus compound with the molecular formula C10H23O4P. It is a colorless liquid that is often used in various industrial applications due to its unique chemical properties. This compound is a diester of phosphoric acid and is known for its role in solvent extraction processes, particularly in the extraction of rare earth metals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl hexyl phosphate can be synthesized through the reaction of phosphorus pentoxide with 2-ethylhexanol. The reaction typically involves the following steps:

    Initial Reaction: Phosphorus pentoxide reacts with 2-ethylhexanol to form a mixture of mono-, di-, and trisubstituted phosphates.

    Isolation: this compound is isolated from this mixture based on its solubility properties.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process generally includes:

    Reactant Preparation: Ensuring the purity of phosphorus pentoxide and 2-ethylhexanol.

    Reaction Control: Maintaining optimal temperature and pressure conditions to favor the formation of this compound.

    Purification: Using techniques such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Diethyl hexyl phosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphoric acid derivatives.

    Substitution: It can participate in substitution reactions where the ethyl or hexyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.

Major Products:

    Oxidation Products: Phosphoric acid and its derivatives.

    Substitution Products: Various substituted phosphates depending on the reagents used.

Scientific Research Applications

Diethyl hexyl phosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent extraction agent for the separation of rare earth metals.

    Biology: Employed in the study of enzyme inhibition and protein phosphorylation.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of plasticizers, flame retardants, and lubricants.

Mechanism of Action

The mechanism of action of diethyl hexyl phosphate involves its interaction with various molecular targets. It acts as a chelating agent, binding to metal ions and facilitating their extraction. In biological systems, it can inhibit certain enzymes by phosphorylating their active sites, thereby altering their activity.

Comparison with Similar Compounds

    Di(2-ethylhexyl)phosphoric acid: Another organophosphorus compound used in solvent extraction.

    Triethyl phosphate: Used as a plasticizer and flame retardant.

    Dimethyl methylphosphonate: Employed as a flame retardant and chemical warfare agent.

Uniqueness: Diethyl hexyl phosphate is unique due to its specific molecular structure, which provides it with distinct solubility and reactivity properties. Its ability to selectively extract rare earth metals makes it particularly valuable in industrial applications.

Properties

IUPAC Name

diethyl hexyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23O4P/c1-4-7-8-9-10-14-15(11,12-5-2)13-6-3/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQQMPGKASWZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385239
Record name diethyl hexyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7110-49-8
Record name diethyl hexyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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